2-Amino-7,8-dihydroquinolin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXXARAGPQAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082192-52-6 | |
| Record name | 2-amino-5,6,7,8-tetrahydroquinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 2 Amino 7,8 Dihydroquinolin 5 6h One and Its Analogs
Established Synthetic Routes to the 7,8-Dihydroquinolin-5(6H)-one Scaffold
Established methods for constructing the dihydroquinolinone core often rely on the condensation of acyclic precursors with cyclic 1,3-diones or their enamine derivatives. These methods are valued for their reliability and access to a wide range of substituted products.
Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers advantages in terms of atom economy, reduced synthesis time, and simplified purification procedures.
The Hantzsch pyridine (B92270) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction can be adapted to synthesize polyhydroquinoline derivatives by replacing one of the β-ketoester components with a cyclic β-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione). koreascience.kr
The reaction proceeds via a one-pot condensation of an aromatic aldehyde, ethyl acetoacetate, dimedone, and ammonium acetate. koreascience.kr The initial product is a 1,4-dihydropyridine (B1200194) derivative, which can be subsequently oxidized to form the aromatic pyridine ring fused to the cyclohexenone system. wikipedia.org Various catalysts have been employed to improve the efficiency of this reaction, including heterogeneous catalysts like scolecite. koreascience.kr
Table 1: Hantzsch-Type Synthesis of Polyhydroquinoline Derivatives
| Aldehyde | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Scolecite | Ethanol | 92 |
| 4-Chlorobenzaldehyde | Scolecite | Ethanol | 95 |
| 4-Methoxybenzaldehyde | Scolecite | Ethanol | 94 |
| 3-Nitrobenzaldehyde | Scolecite | Ethanol | 90 |
Data sourced from a study on scolecite-catalyzed Hantzsch condensation. koreascience.kr
The Bohlmann-Rahtz pyridine synthesis is another powerful method that traditionally involves the condensation of an enamine with an ethynyl (B1212043) ketone. organic-chemistry.org A significant drawback has been the need for high temperatures for the final cyclodehydration step. organic-chemistry.org Modifications to this protocol have expanded its utility and applicability, particularly for the synthesis of cycloalkane-fused pyridines. nih.gov
Recent advancements have shown that the addition of ammonium fluoride (B91410) to a mixture of various cyclic ketones and propargyl ketones can facilitate the efficient synthesis of these fused systems under much milder conditions. nih.gov This modification avoids the pre-synthesis of highly reactive aminoacrylates and is selective for cyclic ketones over aliphatic ones. nih.gov This approach represents a significant improvement, making the Bohlmann-Rahtz synthesis more accessible for creating complex scaffolds like the 7,8-dihydroquinolin-5(6H)-one core. nih.govresearchgate.net
Cyclocondensation reactions provide a direct route to the quinolinone scaffold. One established method involves the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-αβ-unsaturated aldehydes or ketones. rsc.org This reaction builds the pyridine portion of the quinoline (B57606) system onto the pre-formed aminocyclohexenone ring. The process is versatile, allowing for the introduction of various substituents at the 2, 3, and 4-positions of the resulting 7,8-dihydroquinolin-5(6H)-one. rsc.org
The enamine 3-amino-2-cyclohexen-1-one (B1266254) and its derivatives are pivotal intermediates in the synthesis of the target scaffold. rsc.orgresearchgate.net These compounds can be readily prepared from the corresponding 1,3-cyclohexanediones by reaction with ammonium acetate. researchgate.net
The annulation is effectively the reverse of the process described in 2.1.2, where a cyclohexane-1,3-dione is reacted with a β-amino-αβ-unsaturated aldehyde or ketone. rsc.org Both strategies converge to yield the same 7,8-dihydroquinolin-5(6H)-one products, offering flexibility in synthetic design based on the availability of starting materials. This dual approach underscores the robustness of using cyclic enamines and diones for constructing the quinoline framework. rsc.org
Multi-Component Reaction (MCR) Strategies
Novel and Efficient Synthetic Protocols
Recent research has focused on developing more efficient, environmentally friendly, and "one-pot" procedures for synthesizing 7,8-dihydroquinolin-5(6H)-one derivatives. One such method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. google.com This protocol is noted for its mild reaction conditions, high selectivity, and good yields. google.com
Another improved preparation method reacts a 1,3-diketone compound, such as 5,5-dimethylcyclohexane-1,3-dione, with ammonium acetate and 1,1,3,3-tetraethoxylpropane. researchgate.nettandfonline.com This approach provides a straightforward synthesis of the core structure. These newer methods often feature better atomic economy and simpler post-reaction workup compared to more traditional routes. google.com
Solvent-Free and Environmentally Benign Methodologies
In recent years, a strong emphasis has been placed on developing environmentally friendly synthetic methods. mdpi.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. One such strategy involves conducting reactions under solvent-free conditions. For instance, a method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives involves reacting a Baylis-Hillman adduct with 1,3-cyclohexanedione or its derivatives without any solvent, which offers the advantages of good atomic economy and reduced environmental pollution. google.com
Microwave-assisted synthesis has also emerged as an efficient and eco-friendly alternative for preparing quinoline derivatives, often leading to shorter reaction times and higher yields. researchgate.net Furthermore, aerobic oxidation has been applied as a method for bond activation in quinoline synthesis, utilizing oxygen from the air as a green oxidant. mdpi.comnih.gov One-pot multicomponent reactions (MCRs) are inherently environmentally benign as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. nih.gov
Table 1: Examples of Environmentally Benign Synthetic Strategies
| Methodology | Key Features | Reactants Example | Product Type | Reference(s) |
|---|---|---|---|---|
| Solvent-Free Synthesis | Reaction conducted without solvent, high atomic economy. | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione. | 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. | google.com |
| Aerobic Oxidation | Uses oxygen as a green oxidant. | 2-(aminomethyl)aniline, aryl ketones. | 2-aryl quinolines. | mdpi.comnih.gov |
Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal-Free Catalysis)
Catalysis plays a pivotal role in the synthesis of dihydroquinolinones, offering pathways that are often milder and more efficient than traditional methods. A wide array of catalysts, including organocatalysts and metal-free systems, have been successfully employed.
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction. For example, chiral Brønsted acids have been used in the asymmetric transfer hydrogenation of substituted quinolines. acs.org Cinchona alkaloids are another class of organocatalysts used for the enantioselective synthesis of related heterocyclic systems through tandem reactions. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) mediates a formal [4+2] annulation to provide 3,4-dihydroquinolin-2(1H)-one derivatives under mild conditions. organic-chemistry.org
Metal-free catalysis provides an alternative to transition-metal-catalyzed reactions, avoiding issues of cost and toxicity associated with heavy metals. rsc.org Chiral diene-derived borane (B79455) catalysts have been used for the metal-free hydrogenation of disubstituted quinolines to furnish tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes represents another novel metal-free approach to dihydroquinolines. nih.gov Phosphine-catalyzed annulation of N-tosylated 2-aminoaryl aldehydes and ketones with alkynes also yields dihydroquinolines. mdpi.com
Table 2: Catalyst Systems for Dihydroquinolinone Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Reference(s) |
|---|---|---|---|---|
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric Aza-Diels-Alder | 2-aminobenzamides, aldehydes | nih.gov |
| Organocatalyst | DBU | [4+2] Annulation | o-chloromethyl anilines, enolates | organic-chemistry.org |
| Metal-Free Catalyst | Chiral Borane | Asymmetric Hydrogenation | 2,4-disubstituted quinolines | acs.org |
Chemo-, Regio-, and Stereoselective Synthesis
Control over chemo-, regio-, and stereoselectivity is crucial for synthesizing structurally complex and biologically active molecules. Various synthetic strategies have been developed to achieve this control in the formation of the dihydroquinolinone scaffold.
Regioselective synthesis has been achieved in several ways. For example, a ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones forms dihydroquinoline-2-ones with excellent regioselectivity through an intramolecular arene C(sp²)-H amidation. organic-chemistry.org The synthesis of 8-substituted quinolines has also been a focus, with methods developed for specific substitution patterns. jst.go.jp
Stereoselective synthesis, particularly enantioselective synthesis, is critical for producing chiral molecules with specific biological functions. The asymmetric hydrogenation of quinolines using chiral catalysts is a powerful method for creating stereogenic centers. acs.org Chiral organocatalysts can exert stereocontrol by restricting the rotation of substituents during the reaction. organic-chemistry.org Catalytic hydrogenation of acetamido-substituted quinolines has been shown to proceed with remarkable stereoselectivity, favoring the formation of cis-isomers. researchgate.net
Synthesis of Substituted 2-Amino-7,8-dihydroquinolin-5(6H)-one Derivatives
Introduction of Diverse Aryl and Heteroaryl Moieties
The introduction of aryl and heteroaryl groups at various positions of the dihydroquinolinone core is a key strategy for modulating the pharmacological properties of these compounds. Methods for synthesizing 2-aryl quinolines often involve the oxidative cyclization of aryl diamines with carbonyl compounds. mdpi.comnih.gov Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in the asymmetric transfer hydrogenation of 1-aryl substituted dihydroisoquinolines, demonstrating the synthesis of complex aryl-containing heterocyclic systems. mdpi.com
The synthesis of heteroaryl-substituted derivatives has also been explored. For instance, the condensation of 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones yields 4-hetaryl-substituted octahydroquinoline-2,5-diones. researchgate.net Another study describes the synthesis of 7-amino-2-heteroaryl-5-oxo-5,8-dihydro organic-chemistry.orgnih.govjst.go.jptriazolo[1,5-a]pyridine-6-carbonitriles, showcasing the incorporation of heteroaryl moieties into related fused systems. nih.gov
Functional Group Tolerance and Synthetic Scope
The utility of a synthetic method is often determined by its scope and tolerance for various functional groups. Modern synthetic strategies for dihydroquinolinones often exhibit excellent functional group compatibility. For example, a photocyclization of N-arylacrylamides mediated by tetralone proceeds with good functional group tolerance. organic-chemistry.org Similarly, the hydrazine-catalyzed RCCOM for synthesizing dihydroquinolines is compatible with a wide variety of functionalities due to the mild reaction conditions. nih.gov The development of one-pot modular syntheses for 2-quinolones also highlights wide substrate scope and good functional group tolerance. nih.gov
Preparation of Fused Ring Systems Incorporating the Dihydroquinolinone Core
Fusing additional rings onto the dihydroquinolinone core can lead to novel heterocyclic systems with unique properties. Several methods have been developed to construct such fused structures. One approach involves the condensation of 1-BOC-2-lithio-1,4-dihydropyridines with 3,4-disubstituted cyclobutenediones, followed by thermolysis and oxidative aromatization to achieve a concise synthesis of the pyridoacridine ring system. figshare.com
Another strategy is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to the efficient synthesis of pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com The reaction of Baylis-Hillman adducts with 1,3-cyclohexanedione derivatives under the action of a base catalyst and ammonium acetate can also yield fused systems. google.com Furthermore, inverse electron-demand Diels-Alder reactions involving ortho-quinone methide intermediates have been used to create fused-ring flavonoid systems, a strategy that could be adapted for dihydroquinolinone cores. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dihydroquinoline-2(1H)-ones |
| 1,4,2-dioxazol-5-ones |
| N-prenylated 2-aminobenzaldehydes |
| 1-BOC-2-lithio-1,4-dihydropyridines |
| 3,4-disubstituted cyclobutenediones |
| 1,4-dihydroquinoline hydroquinones |
| quinoline quinones |
| pyridoacridine |
| 2-aminobenzamides |
| Baylis-Hillman adduct |
| 1,3-cyclohexanedione |
| 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |
| 2,4-disubstituted quinolines |
| tetrahydroquinolines |
| N-tosylated 2-aminoaryl aldehydes |
| 8-amino-5,6,7,8-tetrahydroquinoline |
| 1-aryl substituted-3,4-dihydroisoquinolines |
| ortho-quinone methide |
| 4-hydrazinylquinolin-2(1H)-ones |
| pyridazino[4,3-c:5,6-c′]diquinolines |
| 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones |
| 5,5-dimethyl-3-arylamino-2-cyclohexanones |
| 1-aryl-4-hetaryl-7,7-dimethyl-2,5-dioxo-l,2,3,4,5,5,7,8-octahydro-quinolines |
| 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro organic-chemistry.orgnih.govjst.go.jptriazolo[1,5-a]pyridine-6-carbonitriles |
| N-arylacrylamides |
| 2-quinolones |
| acetamidoquinolines |
| 2-(aminomethyl)aniline |
| 2-aryl quinolines |
| polyhydroquinoline |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
Iii. Mechanistic Investigations of Reactions Involving the 2 Amino 7,8 Dihydroquinolin 5 6h One Scaffold
Elucidation of Reaction Mechanisms in Quinoline (B57606) Ring Formation
The construction of the 7,8-dihydroquinolin-5(6H)-one ring system is a cornerstone of its chemistry. Mechanistic inquiries have focused on cyclocondensation strategies, which efficiently build the fused heterocyclic scaffold from acyclic or monocyclic precursors.
The formation of the 2-Amino-7,8-dihydroquinolin-5(6H)-one scaffold and its derivatives is primarily achieved through cyclocondensation reactions, a process involving the joining of two or more molecules with the elimination of a small molecule, typically water. A well-established pathway involves the reaction of a cyclohexane-1,3-dione with a β-amino-α,β-unsaturated aldehyde or ketone.
A key mechanistic approach, analogous to the Friedländer annulation, proposes the condensation between a cyclic 1,3-dione and an enamine-containing fragment. A highly effective and direct synthesis of the core 7,8-dihydroquinolin-5(6H)-one structure involves the reaction between 3-aminocyclohex-2-enones and β-ethoxy-α,β-unsaturated aldehydes or ketones. The proposed mechanism proceeds as follows:
Michael-type Addition: The reaction is initiated by a nucleophilic attack of the enamine nitrogen of the 3-aminocyclohex-2-enone onto the β-carbon of the α,β-unsaturated ketone. This conjugate addition forms a transient open-chain intermediate.
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular condensation. The amino group attacks the carbonyl carbon, leading to a cyclized hemiaminal intermediate.
Elimination: Subsequent elimination of water (or ethanol, if an ethoxy-enone is used) from this intermediate results in the formation of the stable, conjugated dihydroquinolinone ring system.
This pathway is summarized in the table below, showcasing typical reactants for this cyclocondensation.
| Cyclic Precursor | Acyclic Precursor | Resulting Moiety |
|---|---|---|
| Cyclohexane-1,3-dione | β-Amino-α,β-unsaturated ketone | Substituted 7,8-dihydroquinolin-5(6H)-one |
| 3-Aminocyclohex-2-enone | β-Ethoxy-α,β-unsaturated ketone | Substituted 7,8-dihydroquinolin-5(6H)-one |
The cyclocondensation pathway to the dihydroquinolinone scaffold is governed by the formation and stability of key intermediates and their corresponding transition states.
Enamine and Enolate Intermediates: The reaction hinges on the nucleophilic character of both the enamine derived from the cyclohexane-1,3-dione (or used directly as 3-aminocyclohex-2-enone) and the enolate that can form from the same precursor under basic conditions. The enamine is crucial for the initial Michael addition, while enolate character facilitates the subsequent cyclization.
Open-Chain Adduct: Following the initial carbon-carbon or carbon-nitrogen bond formation, a flexible open-chain intermediate is formed. The conformational arrangement of this intermediate is critical for the subsequent intramolecular cyclization. The transition state for this cyclization step requires the molecule to adopt a conformation that brings the nucleophilic amino group and the electrophilic carbonyl group into proximity.
Hemiaminal Intermediate: The attack of the amino group on the carbonyl carbon leads to a tetrahedral hemiaminal (or carbinolamine) intermediate. This species is typically unstable and readily eliminates a molecule of water or alcohol to form the final aromatic pyridine (B92270) ring of the quinolinone system. The transition state for this elimination step involves the cleavage of the C-O bond and the formation of the C=N double bond, driven by the thermodynamic stability of the resulting conjugated system.
Reactivity Studies of the this compound Core
The reactivity of the this compound core is characterized by the distinct chemical properties of its amino and carbonyl functionalities, as well as the potential for reactions involving the activated methylene (B1212753) groups of the dihydro-ring.
The nucleophilic amino group at the C-2 position and the electrophilic carbonyl group at the C-5 position are primary sites for chemical transformations.
Reactions at the Amino Group: The 2-amino group behaves as a typical aromatic amine or, more accurately, as part of an enamine system, making it highly nucleophilic. Studies on the closely related 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold have demonstrated its versatility. For instance, this amino group can undergo diazotization upon treatment with sodium nitrite (B80452) in an acidic medium, forming a diazonium salt. This reactive intermediate can then be used in subsequent coupling reactions or be replaced by other functional groups. Furthermore, it can react with reagents like triethyl orthoformate to yield an ethoxymethyleneamino derivative, or with formamide (B127407) to produce fused pyrimidine (B1678525) rings.
Reactions at the Carbonyl Group: The carbonyl group at C-5 is part of an α,β-unsaturated system, which influences its reactivity. It can undergo standard ketone reactions. For example, studies on the related 2-methyl-4-phenyl-7,8-dihydroquinolin-5(6H)-one have shown that the active methylene group at C-6, adjacent to the carbonyl, can participate in Knoevenagel condensation reactions with aromatic aldehydes. However, the carbonyl group itself can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638). This condensation occurs at the C-5 carbonyl, leading to a new exocyclic double bond and the formation of dicyanomethylene or cyanocarboethoxymethylene derivatives, respectively.
The distinct reactivity of the functional groups allows for the selective modification of the dihydroquinolinone core.
Functionalization via the Carbonyl Group: The Knoevenagel condensation described above is a prime example of selective functionalization at the C-5 position. By choosing different active methylene compounds, a variety of substituents can be introduced, attached via a double bond to the core structure.
| Reactant | Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine | 5-(Dicyanomethylene)-2-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline |
| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-2-(2-methyl-4-phenyl-5,6,7,8-tetrahydroquinolin-5-ylidene)acetate |
Derivatization via the Amino Group: The 2-amino group serves as a handle for building more complex heterocyclic systems. As seen with the 3-carbonitrile analogue, reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields a dimethylaminomethyleneamino intermediate, which can be subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to form a triazolopyrimidine fused to the quinoline core. This demonstrates a powerful strategy for derivatization through annulation.
The strategic placement of functional groups on the this compound scaffold enables a variety of subsequent cyclization reactions.
Intramolecular Cyclization: Derivatives of the 2-amino group are particularly prone to intramolecular reactions. For example, the reaction of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile with acetic anhydride (B1165640) leads to the formation of a pyrimido[4,5-b]quinoline derivative. This transformation involves an initial acylation of the amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, ultimately forming a new six-membered heterocyclic ring fused to the original quinoline scaffold.
Intermolecular Reactions: The core itself can participate in multicomponent reactions to build more complex structures. The initial formation of the dihydroquinolinone via a one-pot reaction of a cyclic dione, an aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297) is itself an example of a domino sequence involving intermolecular reactions. Subsequent functionalization, for example at the C-5 carbonyl via Knoevenagel condensation, represents a further intermolecular transformation of the pre-formed dihydroquinolinone moiety.
Kinetic and Thermodynamic Aspects of Dihydroquinolinone Syntheses and Transformations
The synthesis of the this compound scaffold, often achieved through variations of the Friedländer annulation or related condensation reactions, is governed by a delicate interplay of kinetic and thermodynamic factors. These factors dictate the reaction pathways, the stability of intermediates, and the final product distribution. While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, a thorough understanding can be derived from the established principles of related chemical transformations.
The formation of the dihydroquinolinone ring system typically involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group. In the context of this compound, this would likely involve the cyclization of a precursor derived from an enamine or a related reactive intermediate. The reaction conditions, including temperature, catalysts (acidic or basic), and solvent, play a crucial role in determining whether the reaction is under kinetic or thermodynamic control. youtube.comyoutube.com
Kinetic vs. Thermodynamic Control
In many chemical reactions, including the synthesis of substituted quinolines, there can be a competition between the formation of a kinetic product and a thermodynamic product. youtube.comyoutube.com
Kinetic Product: This product is formed faster, meaning it has a lower activation energy for its formation. Reactions that are run at lower temperatures and for shorter durations often favor the kinetic product. The composition of the products is determined by the relative rates of the competing pathways. youtube.com
Thermodynamic Product: This product is the most stable, meaning it has the lowest Gibbs free energy. Reactions that are allowed to reach equilibrium, often by using higher temperatures and longer reaction times, will favor the formation of the thermodynamic product. youtube.com
The synthesis of dihydroquinolinones can proceed through different mechanistic pathways, each with its own set of intermediates and transition states, leading to a landscape of kinetic and thermodynamic possibilities.
Mechanistic Pathways and Their Energetic Profiles
The Friedländer synthesis, a classical method for quinoline synthesis, offers a relevant framework for understanding the kinetic and thermodynamic aspects of forming the this compound scaffold. Two primary mechanistic pathways are generally considered: wikipedia.orgresearchgate.netorganic-chemistry.org
Aldol (B89426) Condensation Pathway: This pathway begins with a base- or acid-catalyzed aldol-type condensation between the enolate (or enol) of the α-methylene ketone and the carbonyl group of the ortho-aminoaryl ketone. This is often considered the rate-determining step. researchgate.netwikipedia.org The resulting aldol adduct then undergoes rapid intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the dihydroquinolinone.
Schiff Base (Enamine) Pathway: In this mechanism, the initial step is the formation of a Schiff base (or more accurately, an enamine intermediate) between the amino group of the ortho-aminoaryl ketone and the carbonyl of the α-methylene component. wikipedia.orgresearchgate.net This is then followed by an intramolecular aldol-type cyclization and subsequent dehydration.
The preferred pathway and the resulting product distribution can be highly dependent on the reaction conditions. For instance, under basic conditions, the formation of the kinetically favored enolate (from the less substituted α-carbon) can lead to the kinetic product. youtube.com Conversely, acidic conditions might favor the formation of the more stable, thermodynamically favored enamine, leading to the thermodynamic product. youtube.com
The table below illustrates the conceptual differences in the energetic parameters for kinetically and thermodynamically controlled pathways that could be analogous to the synthesis of dihydroquinolinones.
| Parameter | Kinetic Pathway | Thermodynamic Pathway |
| Activation Energy (Ea) | Lower | Higher |
| Rate of Formation | Faster | Slower |
| Intermediate Stability | May be less stable | Generally more stable |
| Product Stability | Less stable | More stable |
| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Influence of Reaction Parameters on Product Distribution
The following table summarizes how different reaction parameters can influence the kinetic and thermodynamic outcomes in reactions analogous to the synthesis of this compound.
| Reaction Parameter | Effect on Kinetic/Thermodynamic Control | Research Findings Analogy |
| Temperature | Lower temperatures favor the kinetic product by providing enough energy to overcome the lower activation barrier but not the higher one. Higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. youtube.com | In related quinoline syntheses, temperature has been shown to be a critical factor in controlling the regioselectivity of the final product. |
| Catalyst (Acid/Base) | The choice of acid or base catalyst can influence which proton is abstracted to form the enolate or which enamine isomer is formed, thereby directing the reaction towards either the kinetic or thermodynamic product. youtube.comresearchgate.net | Studies on the Friedländer synthesis have demonstrated that basic conditions can favor kinetic products, while acidic conditions often lead to thermodynamic products. youtube.comresearchgate.net |
| Solvent | The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway. | While not specific to the target compound, general principles of organic chemistry suggest that solvent effects can be significant in controlling reaction outcomes. |
| Substrate Structure | Steric hindrance and electronic effects within the reacting molecules can favor one reaction pathway over another. For example, bulky substituents may favor the formation of the less sterically hindered kinetic product. | Mechanistic studies on related carbonyl condensations show a strong dependence of product distribution on the steric and electronic nature of the substrates. |
Transformations of the Dihydroquinolinone Scaffold
Once formed, the this compound scaffold can undergo various transformations. The kinetic and thermodynamic considerations for these subsequent reactions are also critical. For example, tautomerization between the enamine and imine forms, or further reactions at the amino or carbonyl groups, will be governed by the relative stabilities of the products and the activation energies required to reach them. The aromaticity of the resulting products often serves as a strong thermodynamic driving force for transformations such as oxidation of the dihydroquinolinone to the corresponding quinolinone.
Iv. Structural Characterization and Advanced Spectroscopic Analysis
Comprehensive Spectroscopic Characterization for Structural Elucidation
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy offers a complete picture of the molecule's structural features.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a detailed map of the atomic framework can be constructed.
One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-7,8-dihydroquinolin-5(6H)-one exhibits characteristic signals for the aromatic and aliphatic protons. The protons on the pyridine (B92270) ring typically appear in the downfield region, while the methylene (B1212753) protons of the cyclohexanone (B45756) ring resonate at higher fields. The amino group protons often present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a low field. The aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclohexanone ring resonate at distinct chemical shifts, allowing for their unambiguous assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~158.5 |
| C3 | ~6.0-6.5 (d) | ~105-110 |
| C4 | ~7.0-7.5 (d) | ~135-140 |
| C4a | - | ~120-125 |
| C5 | - | ~195-200 (C=O) |
| C6 | ~2.5-3.0 (t) | ~35-40 |
| C7 | ~2.0-2.5 (m) | ~20-25 |
| C8 | ~2.8-3.2 (t) | ~25-30 |
| C8a | - | ~145-150 |
| NH₂ | ~5.0-6.0 (br s) | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Coupling Constants (J): The splitting patterns observed in the ¹H NMR spectrum, defined by the coupling constants, provide information about the connectivity of adjacent protons. For instance, the triplet signals for the protons at C6 and C8 indicate coupling with the adjacent methylene protons at C7.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra. COSY experiments establish proton-proton correlations, while HSQC correlates directly bonded proton and carbon atoms.
The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. thieme-connect.de This is primarily due to interactions between the solvent and solute molecules, such as hydrogen bonding and changes in the local magnetic environment. thieme-connect.de For instance, polar protic solvents can form hydrogen bonds with the amino group and the carbonyl oxygen, leading to downfield shifts of the corresponding proton and carbon signals. Aromatic solvents can induce shielding or deshielding effects on nearby protons due to the formation of solvent-solute complexes.
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Ketone) | Stretching | 1700-1650 |
| C=C, C=N (Aromatic) | Stretching | 1600-1450 |
| N-H (Amino) | Bending | 1650-1550 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for this compound may involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the amino group.
Loss of small neutral molecules: Such as CO, NH₃, or C₂H₄.
Retro-Diels-Alder reaction: A characteristic fragmentation of cyclic systems.
Analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence of the dihydroquinolinone core and the amino substituent.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy transitions associated with the conjugated π-system of the aromatic ring and the enone moiety. They result in strong absorption bands at shorter wavelengths.
n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. They give rise to weaker absorption bands at longer wavelengths.
The position and intensity of these absorption maxima can be influenced by the solvent polarity, providing further insight into the electronic structure of the molecule.
Fluorescence Spectroscopy for Photophysical Property Assessment
Fluorescence spectroscopy is a crucial technique for investigating the photophysical behavior of fluorescent molecules. For this compound, this analysis would involve measuring its emission and excitation spectra to determine the wavelengths of maximum absorption and emission. Key parameters such as the quantum yield, which quantifies the efficiency of the fluorescence process, and the fluorescence lifetime, the average time the molecule spends in the excited state, would be determined. These photophysical properties are highly sensitive to the molecule's chemical environment, including solvent polarity, pH, and the presence of quenchers. Studies on analogous heterocyclic systems, such as pyrazolo[3,4-b]quinolines, have demonstrated that derivatives can exhibit intense fluorescence, a property valuable for applications like organic light-emitting diodes (OLEDs). nih.gov
A hypothetical data table for the photophysical properties of this compound is presented below.
| Parameter | Value |
| Excitation Wavelength (λex) | Not determined |
| Emission Wavelength (λem) | Not determined |
| Quantum Yield (ΦF) | Not determined |
| Fluorescence Lifetime (τ) | Not determined |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This technique would provide precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles within the this compound molecule.
Analysis of Molecular Conformation and Stereochemistry
X-ray crystallography would reveal the precise conformation of the dihydroquinoline ring system. In related tetrahydroquinoline structures, the non-aromatic portion of the ring system often adopts conformations such as a shallow boat or envelope form. nih.govnih.gov The planarity of the amino group and its orientation relative to the quinoline (B57606) core would also be definitively established. For chiral derivatives of related compounds, crystallography has been essential in confirming the absolute stereochemistry.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Beyond the individual molecular structure, X-ray diffraction data allows for a thorough investigation of the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the presence of the amino group and the carbonyl group suggests the high likelihood of strong intermolecular hydrogen bonds, such as N—H⋯O or N—H⋯N interactions. nih.govresearchgate.net These interactions often lead to the formation of specific supramolecular motifs, like dimers or chains. nih.gov
A representative table of crystallographic data for this compound, were it determined, would appear as follows.
| Parameter | Value |
| Chemical Formula | C9H10N2O |
| Formula Weight | 162.19 |
| Crystal System | Not determined |
| Space Group | Not determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume (V) | ? Å3 |
| Z | ? |
| Density (calculated) | ? g/cm3 |
| R-factor | ? |
Integration of Multi-Technique Approaches for Complex Structural Assignment
For a complete and unambiguous structural assignment, data from various analytical techniques must be integrated. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure in solution and verifying functional groups. In cases where suitable single crystals for X-ray diffraction cannot be obtained, a combination of advanced NMR techniques (COSY, HSQC, HMBC) and computational modeling becomes paramount for elucidating the molecular structure and conformation.
V. Chemical Modification and Derivatization Strategies of the 2 Amino 7,8 Dihydroquinolin 5 6h One Scaffold
Systematic Functionalization of the Amino Group
The 2-amino group of the scaffold is a primary nucleophilic center, making it a prime target for functionalization. Its reactivity is influenced by its position on the quinoline (B57606) ring, where it is part of an enamine system, which can modulate its nucleophilicity compared to a simple aromatic amine. Common strategies for its modification include acylation, alkylation, and sulfonylation.
Acylation reactions can be readily achieved by treating the parent compound with acyl chlorides or anhydrides under basic conditions to yield the corresponding amides. Similarly, N-alkylation can be performed using alkyl halides, although reaction conditions must be controlled to avoid over-alkylation or competing reactions at other nucleophilic sites. These modifications are crucial for exploring structure-activity relationships, as altering the substituents on the amino group can significantly impact the molecule's steric and electronic properties.
Chemical Transformations at the Carbonyl Position
The C5-carbonyl group, a ketone within a cyclohexenone ring, offers another key site for chemical diversification. This functional group can undergo a variety of transformations typical of ketones.
One important reaction is the Knoevenagel condensation, which involves the reaction of the C5-carbonyl with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). nih.govwikipedia.orgorganic-chemistry.org This reaction leads to the formation of a new carbon-carbon double bond at the C5 position, yielding α,β-unsaturated products. wikipedia.org This method provides a powerful tool for extending the scaffold and introducing diverse functionalities. For instance, condensation with malononitrile (B47326) or cyanoacetic acid derivatives can introduce new reactive handles for further derivatization. researchgate.net
Additionally, the carbonyl group can be reduced to a secondary alcohol using standard reducing agents such as sodium borohydride. This transformation changes the geometry and electronic nature of the scaffold, converting the planar sp² carbon into a tetrahedral sp³ stereocenter. The resulting hydroxyl group can then serve as a site for subsequent reactions, such as etherification or esterification.
Ring Substitutions and Annulations to Generate Novel Derivatives
Modification of the quinoline ring system, either through substitution or the fusion of new rings (annulation), is a highly effective strategy for generating novel and structurally complex derivatives. The inherent reactivity of the 2-amino-7,8-dihydroquinolin-5(6H)-one scaffold makes it an excellent precursor for such transformations.
One of the most significant applications of the this compound scaffold is its use as a building block for the synthesis of pyrimido[4,5-b]quinolines. researchgate.net This annulation reaction involves the construction of a pyrimidine (B1678525) ring fused to the quinoline core. The 2-amino group and the adjacent C3-carbon of the quinoline serve as the anchor points for building the new heterocyclic ring.
A variety of reagents can be employed to construct the pyrimidine ring. The reaction of a 2-amino-tetrahydroquinoline-3-carbonitrile derivative with reagents such as formamide (B127407), thiourea, chloroacetyl chloride, or phenyl isothiocyanate leads to the formation of diversely substituted pyrimido[4,5-b]quinolines. scialert.net These reactions typically proceed via an initial reaction at the 2-amino group followed by an intramolecular cyclization. For example, refluxing with formamide yields a 4-aminopyrimido[4,5-b]quinoline derivative. scialert.net The use of multicomponent reactions, often involving an aldehyde, dimedone, and an aminopyrimidine derivative, has also proven to be an efficient method for constructing these fused systems. nih.govnih.gov
The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can also be used to synthesize functionalized quinolines that serve as precursors for these annulations. niscpr.res.inchemijournal.com This reaction typically introduces a 2-chloro and a 3-formyl group, providing versatile handles for subsequent cyclization reactions. niscpr.res.inchemijournal.com
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2-amino-tetrahydroquinoline-3-carbonitrile derivative | Thiourea | Reflux in pyridine | 2-thioxo-pyrimido[4,5-b]quinoline derivative | - | scialert.net |
| 2-amino-tetrahydroquinoline-3-carbonitrile derivative | Chloroacetyl chloride | Reflux in DMF | 2-(chloromethyl)-pyrimido[4,5-b]quinoline derivative | - | scialert.net |
| 2-amino-tetrahydroquinoline-3-carbonitrile derivative | Phenyl isothiocyanate | Reflux in pyridine | 2-(phenylamino)-pyrimido[4,5-b]quinoline derivative | - | scialert.net |
| 2-amino-tetrahydroquinoline-3-carbonitrile derivative | Formamide | Reflux | 4-amino-pyrimido[4,5-b]quinoline derivative | - | scialert.net |
| 6-aminopyrimidinone, dimedone, aromatic aldehyde | Acetic acid or ethanol | Reflux or ultrasound | 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | Good | nih.gov |
Beyond pyrimidine annulation, the scaffold can be used to create other complex molecular architectures. For instance, the Vilsmeier-Haack reaction on related 4-hydroxyquinaldines has been shown to produce 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines. These intermediates, upon reaction with hydrazine (B178648) hydrate (B1144303), can be cyclized to form novel diazepino[c]quinoline derivatives, fusing a seven-membered diazepine (B8756704) ring to the quinoline core. nih.gov Such strategies allow for the creation of unique, multi-cyclic systems with distinct three-dimensional shapes.
Structure-Reactivity Relationships in Chemically Modified Derivatives
The electronic nature of the quinoline ring system is highly sensitive to the substituents attached to it. The 2-amino group is a strong electron-donating group, which activates the ring system, particularly towards electrophilic attack.
Modifications at the Amino Group : Acylation of the 2-amino group converts it into an amide, which is significantly less electron-donating due to the electron-withdrawing nature of the carbonyl group. This change deactivates the quinoline ring. Conversely, N-alkylation slightly increases the electron-donating ability of the amino group.
Ring Annulation : The fusion of a pyrimidine ring to form a pyrimido[4,5-b]quinoline system extends the π-conjugated system and introduces additional nitrogen atoms. These nitrogen atoms are electron-withdrawing, which generally decreases the electron density of the original quinoline ring system, affecting its reactivity and interaction with biological targets.
Introduction of Formyl Groups : The Vilsmeier-Haack reaction introduces an electron-withdrawing formyl (-CHO) group onto the ring. niscpr.res.inchemijournal.com This deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution reactions, particularly at positions ortho and para to the formyl group. The presence of such groups significantly alters the molecule's electrostatic potential and its ability to participate in hydrogen bonding.
These electronic modifications are critical, as they can modulate the binding affinity of the derivatives to biological targets by altering key interactions such as hydrogen bonds, π-π stacking, and electrostatic interactions. nih.gov
Conformational Effects of Derivatization on the this compound Scaffold
The therapeutic efficacy and biological activity of the this compound scaffold are intrinsically linked to its three-dimensional structure. Chemical modifications and the introduction of various substituents can significantly alter the conformational preferences of the dihydroquinolinone ring system. These changes, in turn, can influence how the molecule interacts with its biological targets. The conformational landscape of this scaffold is primarily dictated by the puckering of the partially saturated cyclohexenone ring and the orientation of substituents, which are governed by a delicate balance of steric and electronic effects.
The core structure of this compound consists of a planar pyridine ring fused to a non-aromatic, six-membered cyclohexenone ring. In the parent 5,6,7,8-tetrahydroquinolin-8-one, X-ray crystallography studies have revealed that the partially saturated ring adopts a "sofa" conformation. nih.gov In this arrangement, five of the six atoms are nearly coplanar, while one atom is out of the plane. This fundamental conformation is the basis from which the effects of derivatization can be understood.
Derivatization of the this compound scaffold can lead to significant alterations in the conformation of the cyclohexenone ring. The introduction of substituents at various positions can induce steric strain and electronic interactions that favor alternative conformations, such as a twisted-boat or a different sofa conformation. The interplay of these forces dictates the final three-dimensional shape of the molecule.
The conformational effects of derivatization are a critical aspect of the structure-activity relationship (SAR) studies of this compound analogs. By strategically modifying the scaffold and understanding the resulting conformational changes, medicinal chemists can design derivatives with optimized biological activity. While detailed conformational analysis of a wide range of this compound derivatives is not extensively documented in publicly available literature, the principles of conformational analysis of substituted cyclohexanes and related heterocyclic systems provide a strong framework for predicting these effects.
In a related 2-amino-substituted heterocyclic system, specifically a 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, X-ray crystallography revealed that both six-membered rings adopt envelope conformations. nih.gov This finding in a similar scaffold suggests that the 2-amino group, in conjunction with other substituents, can influence the ring to adopt conformations other than the sofa arrangement.
Ultimately, a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling, is necessary to fully elucidate the conformational landscape of novel this compound derivatives. Such studies are crucial for the rational design of new therapeutic agents based on this promising scaffold.
Vi. Theoretical and Computational Chemistry Studies of 2 Amino 7,8 Dihydroquinolin 5 6h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These in silico studies offer insights into molecular geometry, stability, and the probable sites for chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com For 2-Amino-7,8-dihydroquinolin-5(6H)-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its equilibrium geometry. researchgate.net
The calculation yields the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for all other subsequent computational analyses.
Illustrative Data Table: Predicted Structural Parameters
The following table represents typical data obtained from a DFT geometry optimization. The values are illustrative for the this compound scaffold.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N(amino) | ~1.37 Å |
| Bond Length | C5=O | ~1.23 Å |
| Bond Length | N1-C8a | ~1.39 Å |
| Bond Angle | C4-C4a-C8a | ~119° |
| Bond Angle | C6-C5-C4a | ~118° |
| Dihedral Angle | C8-N1-C2-C3 | ~178° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap implies the molecule is more polarizable and prone to chemical reactions. For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing keto group (C=O) would significantly influence the energies and spatial distribution of these orbitals. The HOMO is expected to be localized primarily around the amino group and the aromatic portion of the pyridine (B92270) ring, while the LUMO would likely be concentrated around the enone system of the dihydroquinolinone core.
Illustrative Data Table: Frontier Molecular Orbital Properties
This table presents a hypothetical FMO analysis for this compound, with energy values typical for similar heterocyclic compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.90 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The map reveals regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack.
In an MEP map of this compound, distinct regions would be visible:
Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms with lone pairs, such as the oxygen atom of the carbonyl group and the nitrogen atom of the amino group.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are generally located around hydrogen atoms, particularly those bonded to the nitrogen of the amino group.
Neutral Regions (Green): These areas represent regions of near-zero potential, often associated with nonpolar C-H bonds.
The MEP map provides a clear, intuitive picture of the molecule's charge distribution and reactivity hotspots.
Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative measure than FMO analysis alone. While specific values for this compound are not available in the reviewed literature, the theoretical basis is well-established.
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2), it measures the molecule's resistance to changes in its electron distribution. A harder molecule has a larger energy gap and is less reactive.
Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO) / 2, it represents the molecule's ability to attract electrons.
Electrophilicity Index (ω): Given by ω = χ² / (2η), this index quantifies the ability of a species to accept electrons. It is useful for classifying molecules as strong or marginal electrophiles.
Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Illustrative Data Table: Global Reactivity Descriptors
This table shows representative calculated values for global reactivity descriptors based on the hypothetical FMO energies listed previously.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.95 | High value suggests good stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.90 | Moderate ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.88 | Indicates a moderate electrophilic nature. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about conformational flexibility and intermolecular interactions.
MD simulations are particularly useful for exploring how a solute molecule, such as this compound, interacts with solvent molecules. By placing the optimized structure of the compound into a simulated box of a chosen solvent (e.g., water, ethanol), the simulation can track the trajectories of all atoms over a period of nanoseconds.
Analysis of these trajectories can reveal:
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amino and carbonyl groups of the solute and surrounding solvent molecules.
Solvation Shells: The structure and dynamics of the solvent molecules immediately surrounding the solute.
Conformational Changes: How the presence of the solvent influences the conformational flexibility of the dihydroquinolinone ring system.
These simulations are crucial for understanding the molecule's behavior in a realistic chemical or biological environment, bridging the gap between its intrinsic properties and its function in solution.
Adsorption Behavior on Material Surfaces
The study of the adsorption of organic molecules on material surfaces is crucial for a wide range of applications, including corrosion inhibition, catalysis, and sensor technology. Theoretical and computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are pivotal in elucidating the mechanisms of these surface interactions. While direct studies on the adsorption of this compound are not extensively documented, research on structurally similar quinoline (B57606) derivatives provides a strong framework for understanding its potential behavior.
Computational studies on related quinoline compounds have demonstrated their potential as corrosion inhibitors for metals like steel. researchgate.net These investigations typically involve quantum chemical calculations to determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. These parameters help in predicting the reactivity and the nature of the interaction between the inhibitor molecule and the metal surface. For instance, a higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a higher capacity to accept electrons from the metal surface.
Molecular dynamics simulations can further model the adsorption process on a larger scale and over time, providing insights into the orientation of the molecule on the surface and the binding energy. ajchem-a.com For quinoline derivatives, it has been shown that the presence of heteroatoms (N, O) and π-systems (the aromatic rings) facilitates strong adsorption onto metal surfaces through both chemical and physical interactions. ajchem-a.com
Table 1: Key Quantum Chemical Parameters for Predicting Adsorption Behavior
| Parameter | Significance in Adsorption Studies |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability of a molecule to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability of a molecule to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a smaller energy gap suggests higher reactivity. |
| Dipole Moment (μ) | Measures the polarity of a molecule; a higher dipole moment can enhance adsorption on charged surfaces. |
| Electron Affinity (A) | The energy released when an electron is added to a neutral atom or molecule. |
| Ionization Potential (I) | The energy required to remove an electron from a neutral atom or molecule. |
These computational approaches allow for the prediction of the adsorption efficiency and mechanism of this compound on various material surfaces, guiding the design of new materials and applications.
Prediction of Spectroscopic Properties (NMR, IR) and Validation against Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.
The prediction of NMR chemical shifts (1H and 13C) for this compound can be performed using various levels of theory, with DFT methods being particularly common. These calculations provide theoretical chemical shift values that can be compared with experimental spectra to confirm the molecular structure. Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. These predicted frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as N-H stretches, C=O stretches, and aromatic C-H bends.
A crucial aspect of this computational approach is the validation of the predicted spectra against experimentally obtained data. The comparison between theoretical and experimental spectra can reveal important details about the molecular structure, conformation, and intermolecular interactions. For instance, discrepancies between predicted and experimental IR frequencies can often be attributed to solvent effects or hydrogen bonding, which can be further investigated through more advanced computational models.
Table 2: Comparison of Typical Experimental and Theoretical Spectroscopic Data for Related Dihydroquinolinone Structures
| Spectroscopic Technique | Key Functional Groups/Protons | Typical Experimental Range | Notes on Computational Prediction |
| 1H NMR | Aromatic Protons | 6.5-8.0 ppm | Predicted shifts are sensitive to the chosen level of theory and solvent model. |
| Aliphatic Protons (CH2) | 2.0-3.5 ppm | Conformational averaging can influence the accuracy of predicted shifts. | |
| Amine Protons (NH2) | Broad signal, variable | Position is highly dependent on solvent and concentration. | |
| 13C NMR | Carbonyl Carbon (C=O) | 190-200 ppm | Generally well-predicted by DFT methods. |
| Aromatic Carbons | 110-150 ppm | Good agreement is typically observed between theoretical and experimental values. | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm-1 | Predicted frequencies are often scaled to better match experimental data. |
| C=O Stretch | 1650-1700 cm-1 | The position can be influenced by conjugation and hydrogen bonding. | |
| C=C Stretch (Aromatic) | 1500-1600 cm-1 | Multiple bands are expected and can be assigned with the aid of calculations. |
The iterative process of predicting, measuring, and comparing spectroscopic data is a cornerstone of modern chemical characterization.
In Silico Design and Virtual Screening of Dihydroquinolinone Analogs for Specific Chemical Interactions
In silico drug design and virtual screening are powerful computational techniques used to identify and optimize new molecules with desired biological or chemical properties. The this compound scaffold represents a promising starting point for the design of new analogs with specific chemical interactions.
The process of in silico design typically begins with the identification of a target, which could be a biological receptor or a material surface with which a specific interaction is desired. A library of virtual analogs of this compound can then be generated by systematically modifying its structure. These modifications can include the addition of various functional groups, alteration of the substitution pattern, or changes to the core ring structure.
Virtual screening techniques, such as molecular docking, are then employed to predict the binding affinity and mode of interaction of these analogs with the target. Molecular docking algorithms place the virtual compounds into the binding site of the target and score their potential interactions. This allows for the rapid screening of large libraries of compounds and the prioritization of a smaller subset for synthesis and experimental testing.
For example, if the goal is to design an analog that binds strongly to a specific enzyme, molecular docking can be used to predict which modifications to the this compound structure will lead to improved interactions with the enzyme's active site. This rational design approach can significantly accelerate the discovery of new molecules with tailored properties.
Table 3: Common Strategies in the In Silico Design of Dihydroquinolinone Analogs
| Design Strategy | Description | Potential Outcome |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Improved binding affinity, altered solubility, or modified metabolic stability. |
| Structure-Based Design | Utilizing the 3D structure of a target to design molecules that fit into a specific binding site. | Highly potent and selective compounds. |
| Ligand-Based Design | Using the structures of known active molecules to design new ones with similar properties. | Discovery of novel scaffolds with similar activity. |
| Fragment-Based Design | Building up a lead compound from smaller molecular fragments that are known to bind to the target. | Efficient exploration of chemical space and lead generation. |
Through these computational approaches, the chemical space around the this compound scaffold can be efficiently explored to design novel molecules with optimized properties for a wide range of applications.
Vii. Advanced Research Applications in Chemical Science
Role as a Privileged Chemical Scaffold in Molecular Design Research
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The quinoline (B57606) ring system, in general, is a prime example of such a scaffold, being a core component in numerous approved drugs. nih.gov The 2-Amino-7,8-dihydroquinolin-5(6H)-one core, as a specific embodiment of this principle, offers a three-dimensional architecture that is well-suited for creating libraries of compounds for drug discovery. nih.govnih.gov Its distinct arrangement of hydrogen bond donors and acceptors, coupled with a modifiable periphery, makes it an attractive starting point for the design of novel bioactive molecules.
A closely related scaffold, 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one, has been identified as a promising framework for the development of inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov This highlights the potential of the dihydroquinolinone core to be adapted for specific biological targets. The structural rigidity of the bicyclic system, combined with the reactive potential of the amino group and the ketone, allows for systematic structural modifications to optimize potency and selectivity. nih.gov
Design Principles for Novel Probes and Chemical Tools
The design of chemical probes—small molecules used to study and manipulate biological systems—relies on the principles of target affinity, selectivity, and the inclusion of reporter or reactive groups. The this compound scaffold provides a robust platform for the development of such tools. Key design principles involve:
Vectorial Elaboration: The amino group at the 2-position and the enamine-like nitrogen at the 1-position serve as primary vectors for chemical modification. Acylation, alkylation, and arylation reactions at these sites can be used to introduce pharmacophores that target specific protein binding pockets.
Modulation of Physicochemical Properties: The partially saturated cyclohexenone ring allows for modifications that can fine-tune properties such as lipophilicity and metabolic stability, which are crucial for effective chemical probes.
Introduction of Reporter Moieties: The scaffold can be functionalized with fluorescent tags, biotin, or photo-affinity labels to facilitate the identification and visualization of biological targets.
Research into related dihydropteridinone derivatives has demonstrated that systematic modification of substituents on the core scaffold can lead to compounds with potent antiproliferative activities. nih.gov For instance, varying the length of an amine chain at the C-2 position was found to be critical for modulating antitumor activity, providing a clear design principle for optimizing biological effect. nih.gov These principles are directly translatable to the design of probes and tools based on the this compound core.
Exploration of Binding Mechanisms through Computational Approaches
Computational chemistry, particularly molecular docking, has become an indispensable tool for understanding the binding mechanisms of small molecules with their biological targets. For derivatives of the dihydroquinoline scaffold, these in silico methods provide insights into the specific interactions that govern affinity and selectivity, thereby guiding the design of more potent compounds.
A notable example involves the computational study of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, close analogs of the title compound. Docking studies of these molecules into the active site of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pathways, revealed crucial binding interactions. researchgate.net These studies predicted that specific derivatives could form hydrogen bonds with key amino acid residues like Asp168 within the kinase's active site, explaining their observed anti-inflammatory activity. researchgate.net Such computational analyses allow for the rationalization of structure-activity relationships (SAR) and the prioritization of synthetic targets. Similar computational approaches have been applied to pyrimidohexahydroquinoline derivatives to predict their binding energies with enzymes like Mcl-1, a target in cancer therapy. nih.gov
| Compound Class | Biological Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAP Kinase | Hydrogen bonding with Asp168 | researchgate.net |
| Pyrimidohexahydroquinolines | Mcl-1 Enzyme | High binding affinity predicted by docking scores | nih.gov |
| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Mpro and PLpro | High Dock Scores indicating potential inhibition | mdpi.com |
Potential in Catalysis and Asymmetric Synthesis
The inherent chirality and the presence of coordinating nitrogen atoms in derivatives of the dihydroquinoline scaffold suggest their potential application in catalysis, particularly in asymmetric synthesis where the creation of single enantiomer products is crucial.
Development of Quinoline-Based Ligands for Metal Complexes
The nitrogen atoms within the quinoline framework can act as ligands, coordinating to metal centers to form catalysts. Chiral derivatives are of particular interest for asymmetric catalysis. Research on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has demonstrated their successful application as ligands in metal-catalyzed reactions. mdpi.comnih.gov
These chiral diamine ligands, when complexed with rhodium, have been shown to be effective catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are important intermediates in the synthesis of biologically active alkaloids. mdpi.comresearchgate.net The stereochemical outcome of the reaction is dictated by the chiral environment created by the tetrahydroquinoline-based ligand around the metal center. This work provides a strong precedent for the development of catalysts based on the this compound scaffold, where the amino group and the ring nitrogen could act as a bidentate ligand for various transition metals.
| Ligand Scaffold | Metal Center | Catalytic Application | Key Finding | Reference |
|---|---|---|---|---|
| Chiral 8-Amino-5,6,7,8-tetrahydroquinoline | Rhodium (Rh) | Asymmetric Transfer Hydrogenation of DHIQs | Effective in terms of reactivity and enantioselectivity | mdpi.com |
| 2-Methyl substituted 8-Amino-5,6,7,8-tetrahydroquinoline | Rhodium (Rh) | Asymmetric Transfer Hydrogenation of DHIQs | Catalyst performance influenced by ligand structure | researchgate.net |
Organocatalytic Applications of Dihydroquinolinone Derivatives
Recent research has focused on the organocatalytic synthesis of related heterocyclic scaffolds, such as hydroisoquinolines and dihydroquinazolinones, often employing cascade reactions to build molecular complexity in an enantioselective manner. rsc.orgrsc.org These studies demonstrate the amenability of such scaffolds to organocatalytic transformations and hint at the possibility of using derivatives of this compound themselves as the catalysts in other reactions.
Exploration in Materials Science and Functional Materials
The application of quinoline derivatives is expanding beyond medicine and catalysis into the realm of materials science. The rigid, aromatic nature of the quinoline system, combined with its ability to be functionalized, makes it a candidate for incorporation into polymers, dyes, and other functional materials.
For example, 5-amino-8-hydroxyquinoline has been incorporated into electrospun fibrous materials composed of poly(vinyl alcohol) and carboxymethyl cellulose. mdpi.com These materials, and their metal complexes with copper and iron, exhibited significant antibacterial, antifungal, and anticancer properties. mdpi.com This demonstrates a strategy whereby the inherent biological activity of a quinoline derivative can be imparted to a bulk material, creating a functional composite. The this compound scaffold, with its reactive handles, is similarly amenable to incorporation into polymeric backbones or attachment to surfaces, opening avenues for the development of new materials with tailored biological or electronic properties.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound This compound to generate a detailed article covering its advanced applications in the requested fields of chemical science.
The areas specified for the article are:
Sensing Applications Based on Photophysical Properties
While the broader class of quinoline derivatives has been extensively studied for these applications, literature detailing the synthesis, properties, and use of This compound specifically as a precursor or functional material in optoelectronics, dye chemistry, supramolecular assemblies, or photophysical sensing is not available in the public domain.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and scientifically accurate content that adheres strictly to the provided outline for this specific chemical compound. Any attempt to do so would require extrapolation from related but distinct molecules, which would violate the core instruction to focus solely on This compound .
Viii. Future Directions and Emerging Research Avenues for 2 Amino 7,8 Dihydroquinolin 5 6h One
Integration with Automated Synthesis and High-Throughput Experimentation
The structural motif of 2-Amino-7,8-dihydroquinolin-5(6H)-one is a prime candidate for the application of automated synthesis and high-throughput screening (HTS) methodologies. These technologies are instrumental in modern drug discovery, allowing for the rapid generation and evaluation of large, structurally diverse compound libraries. ku.eduthermofisher.com The functional handles present on the this compound core—specifically the amino group, the ketone, and various positions on the aromatic ring—offer multiple points for diversification.
Automated synthesis platforms can be programmed to perform sequential reactions, systematically introducing a wide array of substituents at these positions. For instance, the primary amine at the C2 position can be readily acylated, alkylated, or used in reductive amination protocols. The ketone at C5 can be transformed into various functional groups or used as a handle for further annulation reactions. This automated approach would enable the creation of a comprehensive library of derivatives far more efficiently than traditional manual synthesis.
Once synthesized, these libraries can be subjected to HTS to identify "hits" for specific biological targets. nih.gov HTS leverages robotics and automated data processing to test thousands of compounds quickly against a variety of assays, including biochemical, cellular, and phenotypic screens. researchgate.net For derivatives of this compound, this could involve screening for activity against targets such as kinases, G-protein-coupled receptors, or ion channels, areas where quinoline (B57606) scaffolds have previously shown promise. thermofisher.com The integration of automated synthesis and HTS creates a powerful engine for discovering novel bioactive molecules based on this versatile scaffold. However, it is important to be cautious, as some fused tetrahydroquinoline (THQ) structures have been identified as pan-assay interference compounds (PAINS), which can lead to false positives in screening campaigns. nih.gov
| Parameter | Description | Application to this compound |
|---|---|---|
| Automated Synthesis | Use of robotic platforms for chemical reactions to rapidly produce a large number of compounds. | Generation of a diverse library by modifying the amino group, ketone, and aromatic ring of the core scaffold. |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against biological targets to identify active "hits". researchgate.net | Screening the derivative library against kinases, GPCRs, ion channels, and other disease-relevant targets. |
| Compound Library | A collection of distinct chemical compounds used in HTS. For this scaffold, a library could have tens of thousands of unique structures. ku.edu | A focused library of this compound derivatives with high structural diversity and drug-like properties. |
| Hit Identification | The process of identifying compounds from a screening library that show a desired biological activity. | Identification of specific derivatives with potential therapeutic applications, which can then be optimized in hit-to-lead campaigns. |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To effectively synthesize derivatives of this compound, a deep understanding of the underlying reaction mechanisms and kinetics is crucial. Advanced in-situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time, providing insights that are often unattainable through traditional offline analysis. Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants, the formation of intermediates, and the appearance of products as the reaction progresses. rsc.org
For instance, using an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel, chemists can monitor the characteristic vibrational frequencies of key functional groups. This would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions (e.g., temperature, catalyst loading, reagent addition rates) to maximize yield and minimize impurities. This real-time data is invaluable for developing robust and scalable synthetic protocols for novel derivatives.
Similarly, in-situ NMR spectroscopy can provide detailed structural information about species in the reaction mixture without the need for sample extraction. This is particularly useful for complex reaction cascades where multiple isomers or unexpected byproducts might form. By gaining a mechanistic understanding through these advanced analytical methods, researchers can refine existing synthetic routes and rationally design new, more efficient pathways to functionalized this compound analogues.
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
|---|---|---|
| In-Situ FTIR (ATR) | Real-time monitoring of functional group changes (e.g., C=O, N-H stretches). | Optimizing reaction times, identifying intermediates in acylation or condensation reactions. |
| In-Situ Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds and reactions in aqueous media. | Monitoring aromatic ring substitutions or changes in the carbon skeleton. |
| In-Situ NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. | Elucidating complex reaction mechanisms, identifying isomeric byproducts, and quantifying species. |
| Mass Spectrometry (MS) | Online analysis of reaction aliquots to track molecular weights of reactants, intermediates, and products. | Confirming product formation and detecting low-concentration intermediates. |
Expanding the Scope of Computational Modeling to Complex Systems
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering the ability to predict molecular properties and guide experimental design. For this compound and its derivatives, expanding the scope of computational modeling can significantly accelerate the discovery of new compounds with desired activities. Quantitative Structure-Activity Relationship (QSAR) studies are a key area where these methods can be applied. nih.govnih.gov By building mathematical models that correlate the structural features of a series of derivatives with their biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. nih.govmdpi.com
For example, a 3D-QSAR model could be developed for a library of this compound analogues tested against a specific enzyme, such as a kinase. mdpi.com The model would identify the key steric, electronic, and hydrophobic regions of the molecule that are critical for binding and inhibition. This information would then be used to design new, more potent inhibitors. mdpi.com
Furthermore, molecular docking simulations can provide insights into how these molecules interact with their biological targets at an atomic level. researchgate.net By docking virtual derivatives into the active site of a protein, researchers can predict binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate binding affinities. nih.gov These computational approaches, when used in concert, provide a powerful platform for the rational design of novel ligands, reducing the time and cost associated with traditional trial-and-error synthesis and screening. researchgate.net
| Computational Method | Objective | Predicted Outcome for Derivatives |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | To build statistical models correlating chemical structure with biological activity. nih.gov | Prediction of the biological potency of unsynthesized analogues; guidance for structural modifications to enhance activity. |
| Molecular Docking | To predict the preferred orientation and binding affinity of a ligand to a macromolecular target. researchgate.net | Identification of key binding interactions with a target protein; prioritization of compounds for synthesis. |
| Molecular Dynamics (MD) Simulation | To simulate the physical movements of atoms and molecules to understand the dynamic behavior of the ligand-protein complex. | Assessment of the stability of the predicted binding pose over time; refinement of binding affinity calculations. |
| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles, improving the chances of downstream success. nih.gov |
Development of Novel Chemical Reactivity and Transformation Pathways
While established methods exist for the synthesis of the 7,8-dihydroquinolin-5(6H)-one core, future research will undoubtedly focus on developing novel and more efficient synthetic transformations to access a wider range of functionalized derivatives. rsc.orgresearchgate.netresearchgate.net The field of organic synthesis is constantly evolving, with new catalysts and reaction methodologies being discovered that can be applied to this scaffold.
One promising area is the development of C-H activation reactions. These methods allow for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Applying C-H activation strategies to the aromatic ring of this compound could provide direct access to derivatives that are difficult to prepare using traditional methods, avoiding the need for pre-functionalized starting materials.
Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer a highly efficient way to build molecular complexity. researchgate.net Developing novel MCRs that incorporate the this compound scaffold or its precursors could rapidly generate libraries of complex, drug-like molecules. nih.gov Other modern synthetic methods, such as photoredox catalysis, enzymatic catalysis, and flow chemistry, could also be explored to develop more sustainable, selective, and efficient routes to novel analogues. For instance, the oxidation of related dihydroquinolines to their corresponding quinoline derivatives has been achieved, suggesting that the core structure can be further modified post-synthesis. nih.gov The autoxidation of related quinolinone derivatives has also been shown to produce complex polycyclic structures. mdpi.com
| Synthetic Pathway | Description | Potential Advantage for Scaffold |
|---|---|---|
| C-H Activation/Functionalization | Directly converting C-H bonds into C-C, C-N, or C-O bonds, often using a transition metal catalyst. | Allows for late-stage diversification of the aromatic ring without requiring multi-step synthesis of precursors. |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more starting materials react to form a single product. researchgate.net | Rapidly builds molecular complexity and allows for the efficient creation of large, diverse compound libraries. |
| Photoredox Catalysis | Using visible light to initiate single-electron transfer processes, enabling unique chemical transformations. | Access to novel radical-based functionalization pathways under mild reaction conditions. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch flask. | Improved safety, scalability, and control over reaction parameters; potential for integration with automated purification. |
Exploration of Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
While the quinoline scaffold is well-known for its applications in medicinal chemistry, its unique electronic and photophysical properties also make it an attractive candidate for materials science applications. nih.govresearchgate.net Future research on this compound and its derivatives should extend beyond biological applications to explore its potential in the development of novel functional materials.
The extended π-system of the quinoline ring suggests that derivatives could possess interesting optical and electronic properties. nih.gov For example, by carefully tuning the electronic nature of substituents on the scaffold, it may be possible to create compounds that exhibit strong fluorescence, making them suitable for use as organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. The nitrogen atom in the quinoline ring also provides a coordination site for metal ions. This opens up the possibility of using these compounds as ligands to create metal complexes with unique catalytic, magnetic, or photoluminescent properties. massey.ac.nz
Furthermore, the ability to polymerize or graft these molecules onto surfaces could lead to the development of new materials with tailored properties. For instance, incorporating the this compound moiety into a polymer backbone could create materials for use as sensors, where binding of an analyte to the quinoline unit would induce a measurable change in the material's optical or electrical properties. This interdisciplinary approach, combining expertise from organic synthesis, photophysics, and materials engineering, will be key to unlocking the full potential of this versatile chemical scaffold.
Q & A
Basic: What are efficient synthetic routes for 2-Amino-7,8-dihydroquinolin-5(6H)-one?
Answer:
A microwave-assisted one-step synthesis using cyclohexane-1,3-dione and a proline catalyst achieves a 98% yield via sequential Michael addition, cyclization, and aromatization . This method reduces reaction time (20 minutes under microwave irradiation) compared to conventional heating. Alternative routes include Beckmann rearrangement of enamine intermediates derived from cyclohexane-1,3-dione, enabling scaffold diversification .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Answer:
Key characterization methods include:
- 1H NMR : Pyridine protons at 8.49 ppm and piperidine protons at 7.80 ppm .
- 13C NMR : Distinct carbonyl (C=O) signals at 168.71 ppm and conjugated carbons (C=C(H)) between 164.31–140.17 ppm .
- TLC monitoring ensures reaction progression during synthesis .
Advanced: How do substituents on the dihydroquinolinone core influence biological activity?
Answer:
Antibacterial efficacy (MIC values) varies significantly with substituents:
- Carbonitrile side chains (e.g., compound 1) show MIC < 0.0625 µg/mL against MRSA, outperforming tiamulin .
- Biphenyl substituents (e.g., compound 2) yield lower activity (MIC = 1 µg/mL), highlighting the critical role of electron-withdrawing groups in enhancing interactions with bacterial targets .
- 3D-QSAR models predict substituent effects more accurately than 2D models, guiding rational design .
Advanced: How can computational methods like QSAR optimize derivative design?
Answer:
- 2D-QSAR identifies substituent hydrophobicity and steric effects as key predictors of antibacterial activity .
- 3D-QSAR (e.g., CoMFA) refines spatial and electrostatic interactions, improving accuracy for bulky substituents like biphenyl groups .
- Molecular docking with bacterial ribosomes or enzyme targets (e.g., MurA) can validate binding modes predicted by QSAR .
Advanced: What strategies enable scaffold diversification for medicinal chemistry applications?
Answer:
- Beckmann rearrangement : Expands 7,8-dihydroquinolin-5(6H)-ones into tetrahydro-6H-pyrido[3,2-b]azepin-6-ones, creating novel trifluoromethylated scaffolds .
- Derivatization : Microwave-assisted cycloadditions generate intermediates like 3-methyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione, which can be functionalized at multiple positions .
- Eco-friendly methods : Ammonium acetate-mediated oxa-[3 + 3] cyclizations minimize hazardous solvents while maintaining yield .
Basic: What green chemistry approaches improve the sustainability of synthesis?
Answer:
- Microwave irradiation reduces energy consumption and reaction time (e.g., 20 minutes vs. hours for traditional heating) .
- Proline catalysis avoids toxic metal catalysts, aligning with green chemistry principles .
- Ammonium acetate-mediated cyclizations eliminate the need for harsh acids/bases .
Advanced: How can researchers resolve contradictions in biological activity data across derivatives?
Answer:
- Triangulate data : Combine MIC assays, cytotoxicity profiling (e.g., human liver microsomes), and solubility/permeability measurements (e.g., Caco-2 monolayers) to distinguish true activity from artifacts .
- Validate mechanisms : Use knock-out bacterial strains or enzyme inhibition assays to confirm target engagement for outliers .
- Re-evaluate QSAR assumptions : Adjust model parameters (e.g., steric thresholds) if experimental data contradicts predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
